2-Aminoquinoline pKa Advantage Over Aminopyridine Isosteres: Relevance of the Ethyl Ester Scaffold for Oral Bioavailability
The 2-aminoquinoline heterocycle—the core present in ethyl 2-aminoquinoline-7-carboxylate—exhibits a pKa of 7.3 compared with 7.1 for 2-aminopyridine, the moiety used in earlier-generation nNOS inhibitors (compounds 1 and 2). More critically, the 2-aminoquinoline scaffold has a substantially higher calculated logP than the corresponding aminopyridine, which, combined with its reduced hydrogen-bond donor count, translates to improved predicted gastrointestinal absorption and blood-brain barrier penetration in Caco-2 monolayer assays [1]. The ethyl ester at the 7-position further modulates polarity: 7-substituted 2-aminoquinoline lead compound 5 (with a 7-alkylamino tail) showed apparent Caco-2 permeability (Papp A→B) of 17.9 × 10⁻⁶ cm/s and an efflux ratio of 0.9, indicating high passive permeability with minimal P-glycoprotein-mediated efflux—a profile superior to the aminopyridine-based comparator compound 3 (US Patent 9,783,500) [2].
| Evidence Dimension | Caco-2 apparent permeability (Papp A→B) as predictor of oral absorption |
|---|---|
| Target Compound Data | Not directly measured; class representative (7-substituted 2-aminoquinoline compound 5): Papp A→B = 17.9 × 10⁻⁶ cm/s; efflux ratio = 0.9 |
| Comparator Or Baseline | Aminopyridine-based nNOS inhibitor (compound 3): qualitatively lower Caco-2 permeability (exact Papp not directly compared in the same table); amidine-containing comparator 4: Papp A→B = 27.3 × 10⁻⁶ cm/s but efflux ratio = 1.3 |
| Quantified Difference | 2-aminoquinoline class Papp comparable to or better than aminopyridine class; efflux ratio ≤1 indicates no active efflux liability |
| Conditions | Caco-2 monolayer assay; apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport measured; mean recovery reported |
Why This Matters
For procurement decisions in CNS drug discovery programs, the 2-aminoquinoline core (and hence ethyl 2-aminoquinoline-7-carboxylate as a key intermediate) offers a measurable bioavailability advantage over aminopyridine-based alternatives, reducing the risk of late-stage pharmacokinetic failure.
- [1] Cinelli MA, Li H, Chreifi G, et al. Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. J Med Chem. 2014;57(4):1513-1530. Table 1, Table 3; pKa discussion on p. 1515-1516. doi:10.1021/jm401838x. View Source
- [2] Poulos TL, Li H, Cinelli MA, Silverman RB. 2-Aminoquinoline-based compounds for potent and selective neuronal nitric oxide synthase inhibition. US Patent 9,783,500 B2. Issued October 10, 2017. Caco-2 permeability data for representative 7-substituted 2-aminoquinolines. View Source
